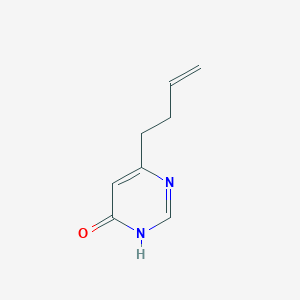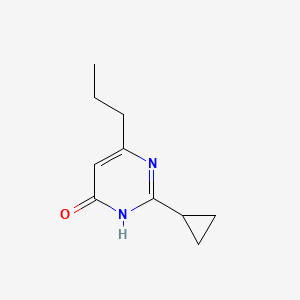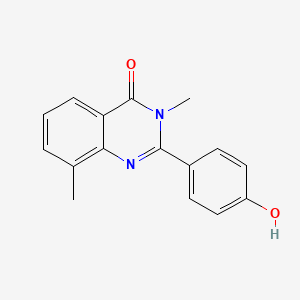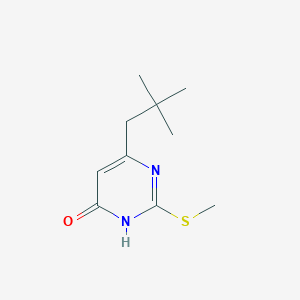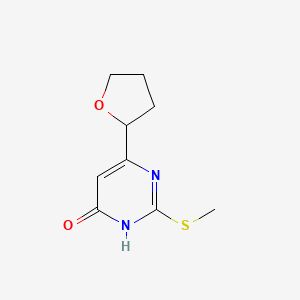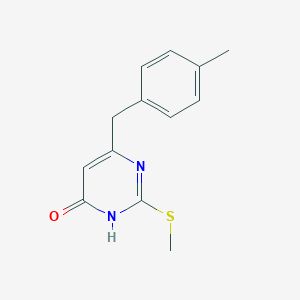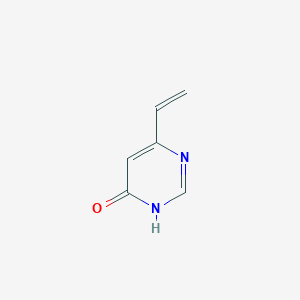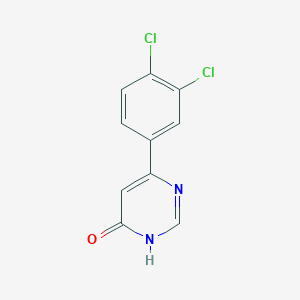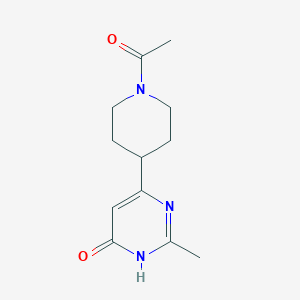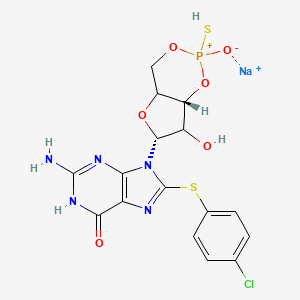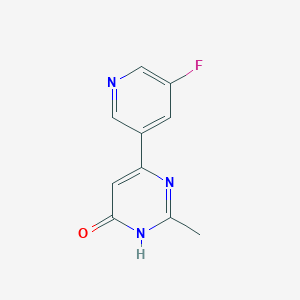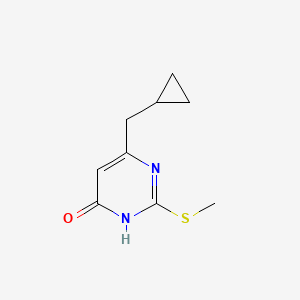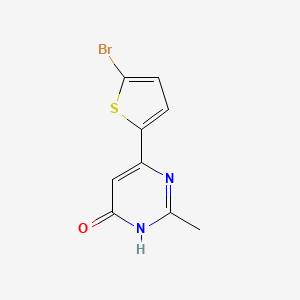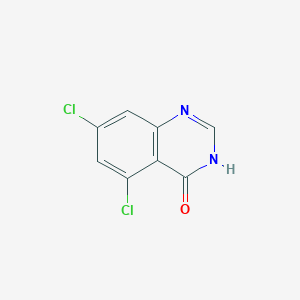
5,7-Dichloroquinazolin-4(3H)-one
Vue d'ensemble
Description
5,7-Dichloroquinazolin-4(3H)-one is a chemical compound with the molecular formula C8H4Cl2N2O. It is a type of quinazolinone, a class of organic compounds that are important in medicinal chemistry .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One study mentioned the acylation of quinazolin-4(3H)-one with acetyl chloride, which generated 4-acetoxyquinazoline as a sole product . Another study synthesized a series of quinazolin-4(3H)-one derivatives containing a (1,3-diphenyl-1H-pyrazol-4-yl) core .Molecular Structure Analysis
The molecular structure of 5,7-Dichloroquinazolin-4(3H)-one includes a total of 19 bonds. There are 15 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 amidine derivative, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .Chemical Reactions Analysis
Quinazolinones and their derivatives have been found to possess a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The antimicrobial activity of these derivatives is especially notable against gram-positive strains and fungi, which they interact with through their cell wall and DNA structures .Physical And Chemical Properties Analysis
The molecular weight of 5,7-Dichloroquinazolin-4(3H)-one is 215.03 g/mol. More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Antihyperglycemic Activity
5,7-Dichloroquinazolin-4(3H)-one has been studied for its potential antihyperglycemic activity. A research study synthesized a series of 2-sec-amino-3H-quinazolin-4-ones and evaluated them for antihyperglycemic effects in rat models, finding significant reductions in blood glucose levels (Ram, Farhanullah, Tripathi, & Srivastava, 2003).
Anticancer Activity
This compound has been implicated in anticancer research. One study synthesized polyhalo 2-aryl-4-aminoquinazolines, including derivatives of 5,7-Dichloroquinazolin-4(3H)-one, and evaluated their anticancer activities against various human cell lines. Some of these compounds showed significant growth inhibitory activities (Yan, Dong, Peng, Fan, Zhang, & Lin, 2013).
Platinum(II) Complexes and Cytotoxic Effects
A study involving the creation of platinum(II) complexes with 5,7-dichloroquinazolin-4(3H)-one as a ligand reported cytotoxic effects on human fibroblasts and carcinoma cell lines. This research suggests potential in cancer treatment (Živković, Kljun, Ilic-Tomic, Pavic, Veselinović, Manojlović, Nikodinović-Runić, & Turel, 2018).
Antitubercular and Antibacterial Activities
Another application of this compound is in the field of infectious diseases. A study synthesized analogs derived from 3-amino-2-arylquinazolin-4(3H)-one and tested them for their antitubercular and antibacterial activities, finding significant effects against specific bacteria and Mycobacterium tuberculosis (Rao & Subramaniam, 2015).
Corrosion Inhibition
5,7-Dichloroquinazolin-4(3H)-one derivatives have also been studied as corrosion inhibitors. Research exploring Schiff base compounds derived from quinazoline showed effective inhibition of mild steel corrosion in hydrochloric acid, suggesting industrial applications (Khan, Basirun, Kazi, Ahmed, Magaji, Ahmed, Khan, Rehman, & Badry, 2017).
Orientations Futures
Propriétés
IUPAC Name |
5,7-dichloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKJHFHUSYYJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CNC2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-3,4-dihydroquinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



